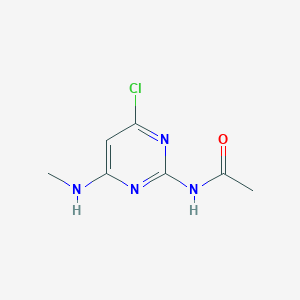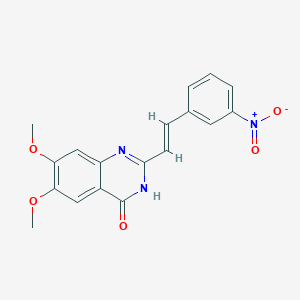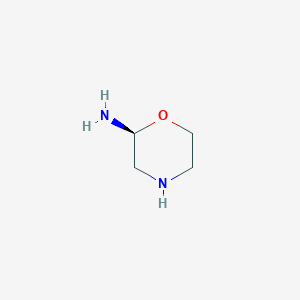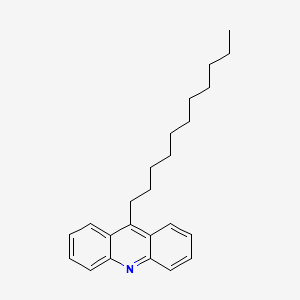
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .
Applications De Recherche Scientifique
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine ring structure but lacks the acetamide group.
4-Chloro-6-methylpyrimidine-2-amine: Another similar compound with a slightly different substitution pattern on the pyrimidine ring.
Uniqueness
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
88380-67-0 |
|---|---|
Formule moléculaire |
C7H9ClN4O |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
N-[4-chloro-6-(methylamino)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4(13)10-7-11-5(8)3-6(9-2)12-7/h3H,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
HQSRQIBUVUGSEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=N1)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)



![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)


